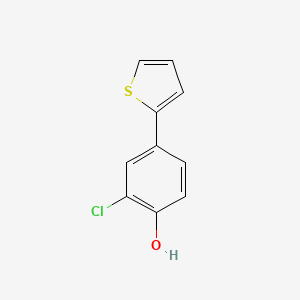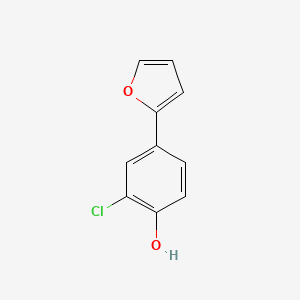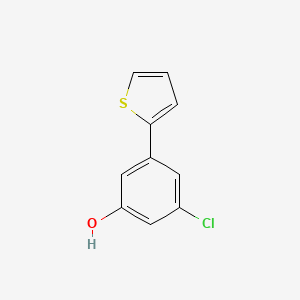
3-Chloro-5-(4-methylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-(4-methylphenyl)phenol, or CMPP for short, is a synthetic organic compound with a molecular formula of C9H9ClO. CMPP is a white crystalline solid with a melting point of 137-139°C and a boiling point of 255°C. It is insoluble in water, but soluble in ethanol and other organic solvents. CMPP is a common intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other chemicals.
Aplicaciones Científicas De Investigación
CMPP has been studied extensively in scientific research for its wide range of applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an intermediate in the production of pharmaceuticals, agrochemicals, dyes, and other chemicals. CMPP has also been used as an antioxidant, a corrosion inhibitor, and an antimicrobial agent. Additionally, it has been studied for its potential as a biosensor, a drug delivery system, and a nanomaterial.
Mecanismo De Acción
CMPP has been shown to act as an antioxidant, a corrosion inhibitor, and an antimicrobial agent. As an antioxidant, CMPP has been found to scavenge free radicals and inhibit the oxidation of lipid molecules. As a corrosion inhibitor, CMPP has been shown to form a protective film on the surface of metals and prevent corrosion. As an antimicrobial agent, CMPP has been found to inhibit the growth of bacteria, fungi, and other microorganisms.
Biochemical and Physiological Effects
CMPP has been studied for its potential biochemical and physiological effects. In animal studies, CMPP has been found to have anti-inflammatory, analgesic, and antispasmodic properties. Additionally, CMPP has been found to reduce the production of pro-inflammatory mediators, such as nitric oxide, and to reduce the levels of inflammatory markers, such as C-reactive protein. CMPP has also been found to have antifungal and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPP has several advantages and limitations for use in lab experiments. The main advantage of CMPP is its availability and low cost. Additionally, CMPP is relatively stable and can be stored for long periods of time. However, CMPP is insoluble in water and can be difficult to dissolve in organic solvents. Additionally, CMPP is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for research on CMPP. These include further investigation of its biochemical and physiological effects, its potential as a biosensor and drug delivery system, and its use as a nanomaterial. Additionally, further research on the synthesis of CMPP and its applications in organic synthesis and chemical reactions is needed. Finally, research on the safety and toxicity of CMPP is needed to ensure its safe and effective use in laboratory experiments and commercial applications.
Métodos De Síntesis
CMPP is synthesized through a three-step process involving the reaction of 4-methylphenol with chlorine and sodium hydroxide. In the first step, 4-methylphenol is reacted with chlorine gas in a solvent such as dichloromethane to form 4-chloro-4-methylphenol. In the second step, 4-chloro-4-methylphenol is reacted with sodium hydroxide in a solvent such as ethanol to form 3-chloro-5-(4-methylphenyl)phenol. In the third step, the product is purified by recrystallization from ethanol or other solvents.
Propiedades
IUPAC Name |
3-chloro-5-(4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO/c1-9-2-4-10(5-3-9)11-6-12(14)8-13(15)7-11/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQYUGCQSOOCFIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685831 |
Source


|
| Record name | 5-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(4-methylphenyl)phenol | |
CAS RN |
1261891-77-3 |
Source


|
| Record name | 5-Chloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380563.png)

![2-Methoxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380576.png)










